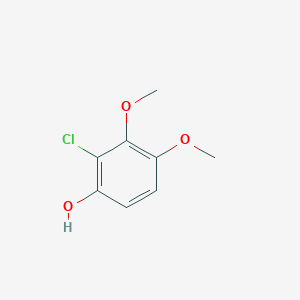
2-Chloro-3,4-dimethoxyphenol
Description
2-Chloro-3,4-dimethoxyphenol is a substituted phenolic compound characterized by a benzene ring with a hydroxyl (-OH) group, two methoxy (-OCH₃) groups at positions 3 and 4, and a chlorine atom at position 2. The presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents influences its reactivity and physicochemical properties, making it relevant in pharmaceutical, agrochemical, and materials research .
Properties
Molecular Formula |
C8H9ClO3 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-chloro-3,4-dimethoxyphenol |
InChI |
InChI=1S/C8H9ClO3/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4,10H,1-2H3 |
InChI Key |
PXDFZHBWJARYDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3,4-dimethoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloro-3,4-dimethoxybenzene with a hydroxide ion. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 3,4-dimethoxyphenol using chlorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into 2-chloro-3,4-dimethoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-chloro-3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,4-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of halogenated phenols on biological systems.
Medicine: Research has explored its potential as an antimicrobial and antioxidant agent.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism by which 2-Chloro-3,4-dimethoxyphenol exerts its effects involves interactions with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: The compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Chloro-3,4-dimethoxybenzyl Alcohol
- Structure: Differs by replacing the phenolic -OH with a -CH₂OH group.
- Properties: The benzyl alcohol derivative exhibits higher hydrophilicity due to the -CH₂OH group, enhancing solubility in polar solvents compared to the phenolic analog. Applications include use as a synthetic intermediate in fine chemicals ().
- Reactivity: The -CH₂OH group is more susceptible to oxidation than the phenolic -OH, enabling transformations into aldehydes or carboxylic acids .
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic Acid
- Structure : Features an acrylic acid (-CH₂CH₂COOH) side chain.
- Properties : The conjugated double bond and carboxylic acid group increase reactivity in polymerization or conjugation reactions. Used as a building block in pharmaceuticals and polymers ().
- Applications: Contrasts with 2-Chloro-3,4-dimethoxyphenol, which lacks the carboxylic acid moiety, limiting its role in peptide synthesis or metal chelation .
Substitution Pattern Comparisons
Chlorophenols (e.g., 3,4-Dichlorophenol, 2,4,6-Trichlorophenol)
- Structure : Multiple chlorine substituents without methoxy groups.
- Toxicity: Chlorophenols are notably toxic, with 2,4,6-Trichlorophenol classified as a probable human carcinogen ().
- Environmental Persistence: Chlorophenols exhibit high persistence in water; methoxy groups may enhance biodegradability by introducing hydrolyzable bonds .
Methoxyphenols (e.g., Caffeic Acid)
- Structure : Caffeic acid (3,4-dihydroxycinnamic acid) contains two hydroxyl groups instead of methoxy and chlorine.
- Antioxidant Activity: The hydroxyl groups in caffeic acid confer strong radical-scavenging ability, whereas methoxy groups in this compound reduce antioxidant efficacy but improve stability against oxidation .
Physicochemical Properties
| Property | This compound | 3,4-Dichlorophenol | Caffeic Acid |
|---|---|---|---|
| Molecular Weight | ~218 (estimated) | 163 | 180 |
| Solubility in Water | Low (methoxy groups) | Moderate | Moderate (polar -OH) |
| Melting Point | ~80–100°C (estimated) | 68°C | 223–225°C |
| Reactivity | Electrophilic substitution | Nucleophilic | Antioxidant/chelator |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


